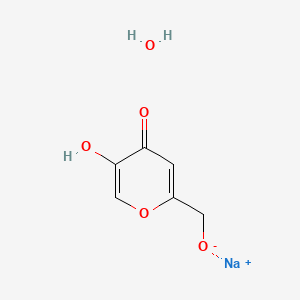![molecular formula C8H8FN3 B15233610 {3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine typically involves the construction of the pyrrolopyridine core followed by the introduction of the fluorine atom and the methanamine group. One common synthetic route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Attachment of the Methanamine Group: This step often involves reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other substituents.
Substitution: Formation of substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of {3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core structure but may have different substituents.
Fluorinated pyridines: Compounds with a pyridine core and fluorine substituents.
Methanamine derivatives: Compounds with a methanamine group attached to various core structures.
Uniqueness
{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is unique due to the combination of its fluorine atom, pyrrolopyridine core, and methanamine group. This combination imparts specific chemical and biological properties that make it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
XRRVEILVDCARDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)C(=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B15233527.png)



![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)




![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)



